芬特明-d5(盐酸盐)(CRM)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

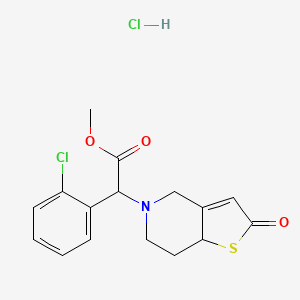

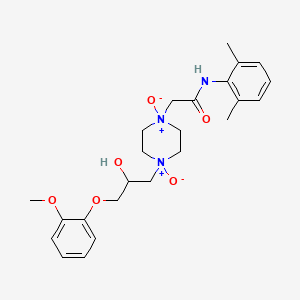

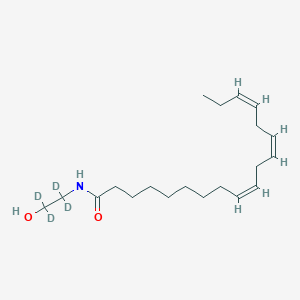

Phentermine-d5 (hydrochloride) (CRM) is a certified reference material . It is intended for use as an internal standard for the quantification of phentermine by GC- or LC-mass spectrometry . Phentermine is an α-methylated amphetamine that activates trace amine associated receptor 1 (TAAR1, EC 50 = 5.47 µM). It potently stimulates the release of norepinephrine (IC 50 = 39.4 nM), with less effect on the release of dopamine and serotonin (IC 50 s = 262 and 3,511 nM, respectively) .

Molecular Structure Analysis

Phentermine-d5 (hydrochloride) (CRM) has a molecular formula of C10H10D5N•HCl . The canonical SMILES representation isNC(C)(C)CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H].Cl . Physical and Chemical Properties Analysis

Phentermine-d5 (hydrochloride) (CRM) has a molecular weight of 190.7 . The solubility and storage conditions were not specified in the search results.科学研究应用

有机合成中的功能化

芬特明盐酸盐用于有机合成中,特别是在通过环金属化化合物对药物进行功能化中。Vicente, Saura-Llamas 和 Bautista (2005) 的一项研究证明了芬特明盐酸盐在分子的区域选择性功能化中的用途,突出了其在创建专门药物化合物中的潜力 (Vicente, Saura-Llamas, & Bautista, 2005).

药理作用

研究已经探索了芬特明盐酸盐的药理作用,包括其对神经递质释放的影响。Balcioglu 和 Wurtman (1998) 的一项研究调查了芬特明对大鼠脑多巴胺和血清素释放的影响。这项研究提供了对该药物在中枢神经系统中的作用机制及其在治疗各种神经系统疾病中的潜在应用的见解 (Balcioglu & Wurtman, 1998).

肥胖症研究

芬特明盐酸盐已在肥胖症治疗的背景下得到广泛研究。Kim 等人 (2006) 的研究重点是芬特明在韩国肥胖个体中的疗效和安全性,有助于我们了解其在体重管理中的作用 (Kim 等,2006).

药物成瘾研究

芬特明与其他物质的组合已在药物成瘾的背景下得到研究。Rothman 等人 (1998) 探讨了芬特明和芬氟拉明在各种药物成瘾动物模型中的作用,为开发成瘾性疾病的治疗方法提供了有价值的数据 (Rothman 等,1998).

作用机制

Phentermine is a sympathomimetic amine with pharmacologic activity similar to the prototype drugs of this class used in obesity, amphetamine (d- and dll-amphetamine) . The mechanism of action in reducing appetite is secondary to CNS effects, including stimulation of the hypothalamus to release norepinephrine .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Phentermine-d5 (hydrochloride) (CRM) can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzaldehyde-d5", "Nitroethane", "Aniline", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Hydrogen chloride gas", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of Benzaldehyde-d5 and Nitroethane in the presence of an acidic catalyst to form 2-nitro-1-phenylpropan-1-ol-d5.", "Step 2: Reduction of 2-nitro-1-phenylpropan-1-ol-d5 with Sodium borohydride to yield 2-amino-1-phenylpropan-1-ol-d5.", "Step 3: Acylation of 2-amino-1-phenylpropan-1-ol-d5 with Acetyl chloride in the presence of a base to form N-acetyl-2-amino-1-phenylpropan-1-ol-d5.", "Step 4: Reaction of N-acetyl-2-amino-1-phenylpropan-1-ol-d5 with Aniline in the presence of Hydrogen chloride gas to yield Phentermine-d5.", "Step 5: Formation of Phentermine-d5 hydrochloride salt by treating Phentermine-d5 with Hydrochloric acid in Methanol/Ethyl acetate mixture.", "Step 6: Purification of the final product by recrystallization from Water." ] } | |

CAS 编号 |

1330236-21-9 |

分子式 |

C10H16ClN |

分子量 |

190.72 g/mol |

IUPAC 名称 |

2-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-10(2,11)8-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/i3D,4D,5D,6D,7D; |

InChI 键 |

NCAIGTHBQTXTLR-BQAHAFBHSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)(C)N)[2H])[2H].Cl |

SMILES |

NC(C)(C)CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H].Cl |

规范 SMILES |

CC(C)(CC1=CC=CC=C1)N.Cl |

同义词 |

2-methyl-1-(phenyl-d5)propan-2-amine, monohydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)

![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)